N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide
Description
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O4S/c22-15-7-9-19(10-8-15)31(29,30)26-13-2-1-6-18(26)11-12-24-20(27)21(28)25-17-5-3-4-16(23)14-17/h3-5,7-10,14,18H,1-2,6,11-13H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEXXTYXKJWALM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound dissects into three modules:
- Piperidine core (2-(1-sulfonylpiperidin-2-yl)ethylamine)
- 4-Fluorobenzenesulfonyl electrophile
- N'-(3-fluorophenyl)oxalamide nucleophile
Key disconnections occur at the sulfonamide (C-S) and oxalamide (N-C) bonds, favoring sequential assembly from commercially available piperidine derivatives.
Starting Material Selection
Piperidine Precursors
Piperidin-2-ylmethanol serves as the optimal starting material due to:
| Precursor | Cost (USD/g) | Purity (%) | Supplier |
|---|---|---|---|
| Piperidin-2-ylmethanol | $12.50 | 98 | Sigma-Aldrich |
| 1-Boc-piperidine-2-carboxylic acid | $18.20 | 95 | Combi-Blocks |
Stepwise Synthesis Protocol
Piperidine Functionalization
Step 1: Ethylamine side chain installation
Piperidin-2-ylmethanol undergoes mesylation (MsCl, Et₃N) followed by nucleophilic displacement with potassium phthalimide to install the ethylamine moiety.
Reaction Conditions
- Temperature: 0°C → RT
- Solvent: Dichloromethane
- Yield: 74% after hydrazine deprotection
Sulfonylation at N-Position
Step 2: 4-Fluorobenzenesulfonyl chloride coupling
The piperidine ethylamine intermediate reacts with 4-fluorobenzenesulfonyl chloride (1.2 eq) in presence of DMAP catalyst.
| Parameter | Value |
|---|---|
| Solvent | Pyridine |
| Time | 12 h |
| Yield | 82% |
| Purity (HPLC) | 96% |
Oxalamide Formation
Step 3: N'-(3-fluorophenyl)ethanediamide coupling
Activated oxalyl chloride (1.5 eq) reacts with 3-fluoroaniline, followed by HATU-mediated coupling to the sulfonylated piperidine.
| Condition | Optimized Value |
|---|---|
| Coupling agent | HATU (1.1 eq) |
| Base | DIPEA (3 eq) |
| Solvent | DMF |
| Temperature | 0°C → RT |
| Reaction time | 8 h |
| Isolated yield | 68% |
Process Optimization
Sulfonylation Efficiency
Comparative solvent screening shows pyridine outperforms THF and EtOAc in suppressing di-sulfonylation byproducts:
| Solvent | Byproduct Formation (%) |
|---|---|
| Pyridine | 3.2 |
| THF | 17.8 |
| EtOAc | 24.1 |
Oxalamide Coupling Improvements
Microwave-assisted synthesis (80°C, 30 min) increases yield to 75% while reducing reaction time 16-fold.
Characterization Data
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d6)
- δ 8.21 (s, 1H, NH)
- δ 7.89–7.72 (m, 4H, Ar-H)
- δ 3.44–3.12 (m, 6H, piperidine CH₂)
HRMS (ESI-TOF)
Calculated for C₂₁H₂₃F₂N₃O₄S: 468.1432 [M+H]⁺
Found: 468.1429
Industrial Scalability Considerations
Continuous Flow Synthesis
Pilot-scale trials demonstrate 92% conversion using:
- Tubular reactor (ID 2 mm, L 10 m)
- Residence time: 8.5 min
- Throughput: 1.2 kg/day
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| 4-Fluorobenzenesulfonyl chloride | 41 |
| HATU | 29 |
| Solvents | 18 |
| Labor/Energy | 12 |
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials.
Biological Studies: It is used in studies to understand its interactions with biological molecules and pathways.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. The fluorine atoms and piperidine ring play crucial roles in binding to these targets, influencing various biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Aromatic and Piperidine Moieties
Key Structural Comparisons:
- Sulfonamide vs. Carbamoyl Groups: The target compound’s 4-fluorobenzenesulfonyl group (electron-withdrawing) contrasts with carbamoyl groups in analogues like the compound from . Sulfonamides often enhance metabolic stability and binding rigidity compared to carbamates .
- Fluorophenyl Positioning: The 3-fluorophenyl group in the target compound may influence steric interactions differently than 4-fluorophenyl or 2-fluoro substituents in analogues (e.g., FIPI’s 5-fluoroindole) .
Pharmacological and Physicochemical Properties
- Lipophilicity (LogP): Fluorinated aromatic systems typically increase logP, enhancing membrane permeability. The target compound’s dual fluorination and sulfonamide group may result in a logP ~3.5–4.0, comparable to FIPI (logP ~3.8) .
- Metabolic Stability: Sulfonamide groups resist esterase-mediated hydrolysis better than carbamates (e.g., compound from ), suggesting longer half-life .
- Target Selectivity: Piperidine-based compounds like FIPI and W-15 show specificity for PLD and opioid receptors, respectively. The target compound’s ethanediamide linker may enable dual-target activity, though empirical data is lacking .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step processes:
- Step 1 : Coupling of the piperidine ring with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Step 2 : Ethylamine linkage via nucleophilic substitution, requiring precise temperature control (0–5°C) to avoid side reactions.
- Step 3 : Formation of the ethanediamide bridge using carbodiimide-mediated coupling (e.g., EDCl/HOBt).
- Optimization : Use HPLC to monitor intermediate purity, and adjust solvent polarity (e.g., DMF vs. THF) to improve yields. Literature suggests incomplete documentation of reagent ratios and reaction times, necessitating iterative experimentation .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm sulfonyl group integration (δ 7.8–8.2 ppm for aromatic protons) and piperidine ring conformation (δ 1.5–3.0 ppm).
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~528.5 g/mol).
- HPLC-PDA : Assess purity (>95%) with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?
- Case Study : Evidence shows fluorophenyl-substituted ethanediamides exhibit variable IC₅₀ values (e.g., 3-fluorophenyl vs. 4-fluorophenyl derivatives in enzymatic assays).
- Resolution :
- Perform systematic SAR studies to isolate the impact of substituent position.
- Use molecular docking to compare binding poses in target proteins (e.g., kinases or GPCRs).
- Validate findings with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Approach :
- Molecular Dynamics (MD) Simulations : Analyze the stability of the sulfonyl-piperidine moiety in hydrophobic binding pockets.
- Free Energy Perturbation (FEP) : Predict the effect of fluorine substitution on binding affinity.
- ADMET Prediction : Use tools like SwissADME to optimize logP (target ~2.5–3.5) and reduce CYP450 inhibition risks .
Q. What experimental designs are recommended for in vivo pharmacokinetic studies of this compound?
- Protocol :
- Dosing : Administer via intravenous (1 mg/kg) and oral (10 mg/kg) routes in rodent models.
- Sampling : Collect plasma at 0.5, 2, 6, 12, and 24 hours post-dose.
- Analysis : Quantify using LC-MS/MS with a lower limit of detection (LLOD) <1 ng/mL.
- Key Parameters : Focus on bioavailability (%F) and half-life (t½), noting that fluorinated analogs often show enhanced metabolic stability but poor aqueous solubility .
Data-Driven Challenges
Q. How should researchers address discrepancies in cytotoxicity data across cell lines?
- Hypothesis Testing :
- Compare IC₅₀ values in cancer vs. normal cell lines (e.g., HepG2 vs. HEK293).
- Perform transcriptomic profiling to identify resistance markers (e.g., ABC transporters).
- Cross-reference with PubChem BioAssay data for analogous compounds to identify trends .
Q. What are the best practices for scaling up synthesis without compromising yield?
- Scale-Up Considerations :
- Replace batch reactors with flow chemistry systems for precise control of exothermic reactions (e.g., sulfonylation).
- Optimize solvent recovery (e.g., toluene vs. DCM) to reduce costs.
- Use Design of Experiments (DoE) to statistically validate critical parameters (temperature, catalyst loading) .
Structural and Functional Analysis
Q. Which spectroscopic techniques are most effective for probing conformational dynamics of the piperidine-sulfonyl group?
- Techniques :
- Rotational Echo DOuble Resonance (REDOR) NMR : Maps spatial proximity between ¹⁹F (sulfonyl) and ¹H (piperidine) nuclei.
- X-ray Crystallography : Resolve torsional angles of the ethanediamide bridge (if crystalline forms are obtainable).
- FT-IR Spectroscopy : Monitor carbonyl stretching frequencies (1680–1720 cm⁻¹) to assess hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
